molecular formula C23H19F2N3O6 B12367732 (5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione

(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione

Cat. No.: B12367732
M. Wt: 471.4 g/mol
InChI Key: ADRLUVYFVNVYSZ-AUADJRAKSA-N
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Description

The compound “(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[1111002,1104,9015,23017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione” is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the hexacyclic core and the introduction of various functional groups. Typical synthetic routes may include:

    Cyclization Reactions: Formation of the hexacyclic structure through cyclization reactions.

    Functional Group Introduction: Introduction of amino, hydroxy, and difluoro groups using specific reagents and conditions.

    Purification: Purification of the final product using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.

    Process Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.

    Quality Control: Implementing quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents.

    Substitution: Substitution of functional groups with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a carbonyl group may yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its multiple functional groups allow for interactions with various biological targets.

Medicine

In medicine, the compound may be investigated for its therapeutic potential. Its unique structure and functional groups may confer specific biological activities, making it a candidate for drug development.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with and modulating the activity of specific receptors.

    Signal Transduction: Affecting cellular signaling pathways through interactions with key proteins.

Comparison with Similar Compounds

Similar Compounds

    (5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione analogs: Compounds with similar hexacyclic structures and functional groups.

    Other Hexacyclic Compounds: Compounds with different functional groups but similar hexacyclic cores.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and hexacyclic structure

Properties

Molecular Formula

C23H19F2N3O6

Molecular Weight

471.4 g/mol

IUPAC Name

(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione

InChI

InChI=1S/C23H19F2N3O6/c1-3-22(31)13-5-15-19-11(7-28(15)20(29)12(13)8-32-21(22)30)18(9(2)26)10-4-16-17(6-14(10)27-19)34-23(24,25)33-16/h4-6,9,31H,3,7-8,26H2,1-2H3/t9-,22-/m0/s1

InChI Key

ADRLUVYFVNVYSZ-AUADJRAKSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OC(O6)(F)F)[C@H](C)N)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OC(O6)(F)F)C(C)N)O

Origin of Product

United States

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